

Chemical and physical properties of Debrisoquin hydrobromide

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Compound of Interest

Compound Name: Debrisoquin hydrobromide

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Debrisoquin Hydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **Debrisoquin Hydrobromide**. The information is intended to support research, drug development, and quality control activities by providing key data points, experimental methodologies, and visualization of relevant biological pathways and analytical workflows.

Chemical and Physical Properties

Debrisoquin hydrobromide is the hydrobromide salt of debrisoquin, an antihypertensive agent. Its chemical and physical characteristics are crucial for its formulation, delivery, and biological activity.

Identity and Structure



Property	Value	
Chemical Name	3,4-Dihydro-1H-isoquinoline-2-carboximidamide hydrobromide	
Synonyms	Debrisoquin HBr, Ro 5-3307	
CAS Number	1131-65-3	
Molecular Formula	C10H14BrN3	
Molecular Weight	256.14 g/mol	
Chemical Structure	https://chart.googleapis.com/chart? cht=image&chs=150x150&chld=L	

Physicochemical Data

A summary of the key physicochemical properties of debrisoquin and its salts is presented below. Note that some data pertains to debrisoquin base or other salt forms, providing a close approximation for the hydrobromide salt.



Property	Value	Source
Melting Point	278-280 °C (for debrisoquin base)	[1]
pKa (Strongest Basic)	12.47 (predicted for debrisoquin base)	[1]
LogP	0.75 (for debrisoquin base)	[1]
Water Solubility	0.842 mg/mL (predicted for debrisoquin base)	[1]
20 mg/mL (with heat, for debrisoquin sulfate)	[2]	
25 mg/mL (with sonication and heat to 60°C, for debrisoquin hydroiodide)	[3]	
DMSO Solubility	>5 mg/mL (for debrisoquin sulfate)	[2]
175 mg/mL (with sonication, for debrisoquin hydroiodide)	[3]	

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of **Debrisoquin Hydrobromide**.

Melting Point Determination (Capillary Method)

This protocol is a general procedure for determining the melting point of a crystalline pharmaceutical compound like **debrisoquin hydrobromide**.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (closed at one end)



- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the debrisoquin hydrobromide sample is finely powdered and completely dry. If necessary, grind the sample gently in a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.
- Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new capillary with the sample. Heat at a medium rate to about 20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C/minute.
- Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the interval between these two temperatures. For a pure compound, this range should be narrow (0.5-1.5 °C).

pKa Determination by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constant (pKa) of a pharmaceutical substance.[5][6]

Apparatus and Reagents:

- Potentiometer with a combined pH electrode
- · Magnetic stirrer and stir bar



- Burette
- Standardized 0.1 M hydrochloric acid (HCl)
- Standardized 0.1 M sodium hydroxide (NaOH)
- · Potassium chloride (KCI) for ionic strength adjustment
- Deionized water
- Nitrogen gas

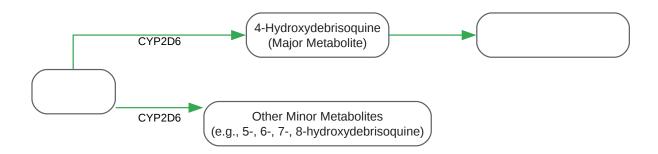
Procedure:

- Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Accurately weigh a sufficient amount of **debrisoquin hydrobromide** and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for about 15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere.
- Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. While stirring, add small, precise increments of the standardized NaOH solution.
- Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has passed the equivalence point, as indicated by a significant jump in pH.
- Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The
 pKa can be determined from the pH at the half-equivalence point. Alternatively, the first
 derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more
 accurately determine the equivalence point.



Metabolic Pathway

Debrisoquin is a classic probe substrate for the polymorphic cytochrome P450 enzyme, CYP2D6.[7] Its metabolism is a key determinant of its therapeutic effect and is subject to significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene.



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Caption: Metabolic pathway of debrisoquin primarily via CYP2D6.

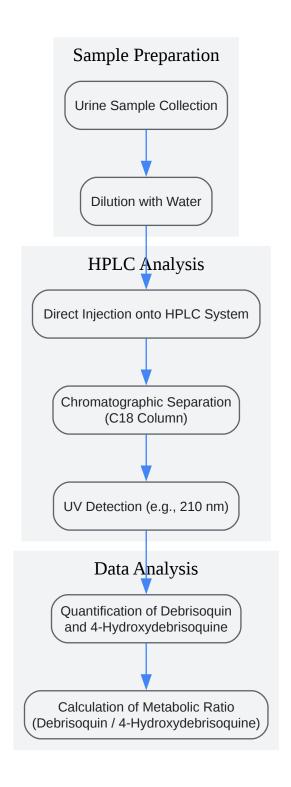
Analytical Methodologies

The quantification of debrisoquin and its metabolites in various matrices is essential for pharmacokinetic and pharmacogenetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Urine Analysis

This section outlines a typical HPLC method for the simultaneous determination of debrisoquin and its major metabolite, 4-hydroxydebrisoquine, in urine.[8][9]





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Caption: Workflow for HPLC analysis of debrisoquin in urine.

Chromatographic Conditions:



- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen orthophosphate, pH adjusted) and an organic modifier (e.g., acetonitrile). A typical ratio could be 80:20 (buffer:acetonitrile).

• Flow Rate: 0.8 - 1.2 mL/min

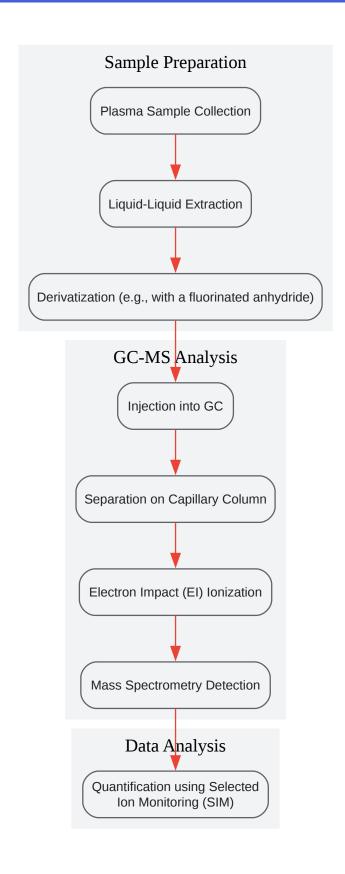
• Detection: UV absorbance at 210 nm

• Injection Volume: 20 μL

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis

GC-MS provides high sensitivity and selectivity for the analysis of debrisoquin and its metabolites in plasma.[10][11]





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Caption: Workflow for GC-MS analysis of debrisoquin in plasma.



Typical GC-MS Parameters:

- GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature of around 100 °C, ramped up to approximately 280 °C.
- · Injection Mode: Splitless.
- MS Ionization: Electron Impact (EI) at 70 eV.
- MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for debrisoquin and its metabolites.

Spectroscopic Data

While specific experimental spectra for **debrisoquin hydrobromide** are not readily available in public databases, data for related compounds and general principles can provide guidance.

- ¹H NMR: The proton NMR spectrum of the related metabolite, 3,4-dehydrodebrisoquine, shows characteristic signals for the aromatic and vinyl protons.[12] For debrisoquin, one would expect signals corresponding to the aromatic protons of the isoquinoline ring system, as well as signals for the methylene protons of the dihydroisoquinoline and the protons of the guanidinium group.
- ¹³C NMR: Predicted ¹³C NMR data for debrisoquin is available in databases like DrugBank.
 [1] Experimental determination would reveal distinct signals for the carbon atoms of the isoquinoline core and the quanidinium carbon.
- Infrared (IR) Spectroscopy: The IR spectrum of debrisoquin hydrobromide is expected to show characteristic absorption bands for N-H stretching and bending vibrations of the guanidinium group, C-H stretching of the aromatic and aliphatic portions, and C=N stretching of the amidine group.



 UV-Vis Spectroscopy: Debrisoquin hydrobromide is expected to exhibit UV absorption maxima characteristic of the isoquinoline chromophore. HPLC methods often utilize detection wavelengths around 210 nm, indicating significant absorbance in this region.[9]

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of **debrisoquin hydrobromide**, along with detailed experimental and analytical methodologies. The presented data and workflows are intended to be a valuable tool for researchers and professionals in the pharmaceutical sciences, facilitating further investigation and development related to this compound. It is recommended to validate all analytical methods for their intended use and to consult primary literature for the most up-to-date information.

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